Clotixamide
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Overview
Description
Clothixamide is a thioxanthene derivative with antipsychotic activity. It was invented by Pfizer in the 1960s and is known for its dopamine antagonist properties. This compound is particularly useful in the chemotherapy of mental diseases and the control of excited states. Additionally, clothixamide has potent antiemetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of clothixamide involves the reaction of 2-chlorothioxanthene with N-methyl-1-piperazinepropionamide. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of clothixamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Clothixamide undergoes several types of chemical reactions, including:
Oxidation: Clothixamide can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert clothixamide to its corresponding thioxanthene derivative.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chlorine atom on the thioxanthene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthene derivatives.
Scientific Research Applications
Clothixamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of thioxanthene derivatives and their reactivity.
Biology: Investigated for its effects on dopamine receptors and its potential use in treating neurological disorders.
Medicine: Explored for its antipsychotic and antiemetic properties, making it a candidate for treating mental health conditions and preventing nausea and vomiting.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Clothixamide exerts its effects primarily through its action as a dopamine antagonist. It binds to dopamine receptors in the brain, blocking the action of dopamine and thereby reducing symptoms of psychosis and excitement. The compound also affects other neurotransmitter systems, contributing to its antiemetic properties .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another antipsychotic with similar dopamine antagonist properties.
Thioridazine: A thioxanthene derivative with antipsychotic activity.
Fluphenazine: A phenothiazine derivative used in the treatment of schizophrenia
Uniqueness
Clothixamide is unique in its specific chemical structure, which allows it to have potent antiemetic properties in addition to its antipsychotic effects. Its thioxanthene backbone differentiates it from other antipsychotics, providing a distinct pharmacological profile .
Properties
CAS No. |
4177-58-6 |
---|---|
Molecular Formula |
C24H28ClN3OS |
Molecular Weight |
442.0 g/mol |
IUPAC Name |
3-[4-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide |
InChI |
InChI=1S/C24H28ClN3OS/c1-26-24(29)10-12-28-15-13-27(14-16-28)11-4-6-19-20-5-2-3-7-22(20)30-23-9-8-18(25)17-21(19)23/h2-3,5-9,17H,4,10-16H2,1H3,(H,26,29)/b19-6+ |
InChI Key |
WXFFTUKVTRHPLQ-KPSZGOFPSA-N |
Isomeric SMILES |
CNC(=O)CCN1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
SMILES |
CNC(=O)CCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Canonical SMILES |
CNC(=O)CCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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